

Sulfo-Cy5 Carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cy5 carboxylic acid*

Cat. No.: *B12381988*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Sulfo-Cy5 carboxylic acid**, a widely utilized far-red fluorescent dye. This document details its chemical structure, physicochemical properties, and common applications in biological research and drug development, with a focus on bioconjugation.

Introduction

Sulfo-Cy5 carboxylic acid is a member of the cyanine dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocycles.^[1] The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the molecule, a crucial feature for biological applications as it obviates the need for organic co-solvents in labeling reactions.^{[2][3][4]} This dye is a non-activated form, meaning the carboxylic acid group requires activation, typically to an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules such as proteins and peptides.^{[2][5]} Sulfo-Cy5 is known for its brightness and photostability, with an excitation maximum well-suited for common laser lines, making it a popular choice for fluorescence-based assays.^{[4][6]}

Chemical Structure and Physicochemical Properties

The core structure of Sulfo-Cy5 consists of two indolenine rings connected by a pentamethine chain. The sulfonate groups are typically attached to the indole rings, enhancing hydrophilicity. The carboxylic acid group provides a handle for conjugation to other molecules.

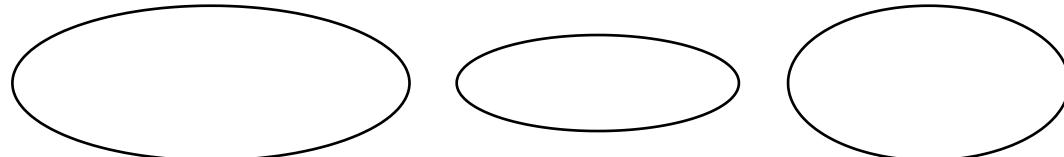
Table 1: Physicochemical and Spectral Properties of **Sulfo-Cy5 Carboxylic Acid**

Property	Value	References
Molecular Formula	$C_{32}H_{37}N_2KO_8S_2$	[5]
Molecular Weight	680.87 g/mol	[5]
Excitation Maximum (λ_{ex})	~646 nm	[4][5]
Emission Maximum (λ_{em})	~662 nm	[4][5]
Molar Extinction Coefficient (ϵ)	~271,000 $M^{-1}cm^{-1}$	[5]
Fluorescence Quantum Yield (Φ)	~0.28	[5]
Solubility	Water, DMSO, DMF	[7]

Synthesis Overview

The synthesis of cyanine dyes like Sulfo-Cy5 generally involves the condensation of two quaternized heterocyclic precursors.[1] For sulfonated versions, the synthesis starts with sulfonated indole derivatives. While a detailed, step-by-step protocol for the synthesis of **Sulfo-Cy5 carboxylic acid** is not readily available in the public domain, the general approach involves the reaction of a sulfonated indoleninium salt with a polymethine-building synthon. The carboxylic acid functionality is typically introduced on one of the indole precursors before the condensation reaction.

Bioconjugation and Experimental Protocols


Sulfo-Cy5 carboxylic acid is the precursor to the more reactive Sulfo-Cy5 NHS ester, which is widely used for labeling proteins, antibodies, and other biomolecules containing primary amines.[2][8] The following section outlines a general protocol for protein labeling using Sulfo-Cy5 NHS ester.

Activation of Sulfo-Cy5 Carboxylic Acid (Conceptual)

The carboxylic acid group of Sulfo-Cy5 can be activated to an NHS ester by reacting it with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent such as EDC (1-Ethyl-3-

(3-dimethylaminopropyl)carbodiimide). This activated form is then used for labeling.

Activation of Carboxylic Acid

[Click to download full resolution via product page](#)

Protein Labeling Protocol with Sulfo-Cy5 NHS Ester

This protocol is a general guideline for labeling proteins with Sulfo-Cy5 NHS ester. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Materials:

- Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4)
- Sulfo-Cy5 NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.^[2] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.^[2]
- Prepare Dye Stock Solution:

- Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.^[9] This solution should be prepared fresh.
- Conjugation Reaction:
 - Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 molar ratio of dye to protein.^[2]
 - Add the calculated volume of the dye solution to the protein solution while gently vortexing.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.^[9]
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).^[2]
 - Elute with an appropriate buffer (e.g., PBS, pH 7.4). The first colored fraction to elute will be the labeled protein.
- Characterization of the Conjugate:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).^[2] The DOL is calculated using the following formula:
$$DOL = (A_{max\ of\ conjugate} \times \epsilon_{protein}) / [(A_{280\ nm} - (A_{max\ of\ conjugate} \times CF_{280})) \times \epsilon_{dye}]$$
Where:
 - A_{max} is the absorbance at the dye's maximum absorption wavelength.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.

- ϵ is the molar extinction coefficient of the dye at its Amax.
- CF280 is the correction factor for the dye's absorbance at 280 nm (A280/Amax).

[Click to download full resolution via product page](#)

Applications

The high water solubility, bright fluorescence, and far-red emission of Sulfo-Cy5 make it an excellent choice for a variety of applications, including:

- Fluorescence Microscopy: Imaging of labeled cells and tissues with reduced autofluorescence from biological samples.[\[4\]](#)
- Flow Cytometry: High-throughput analysis and sorting of labeled cells.[\[4\]](#)
- In Vivo Imaging: Deep-tissue imaging due to the low absorption of red light by biological tissues.[\[4\]](#)
- Immunoassays: Development of sensitive detection methods using labeled antibodies.
- Nucleic Acid Labeling: Fluorescent labeling of DNA and RNA probes.[\[4\]](#)

Conclusion

Sulfo-Cy5 carboxylic acid is a versatile and highly effective fluorescent dye for the labeling of biomolecules. Its excellent water solubility, favorable spectral properties, and the well-established chemistry for its conjugation make it an indispensable tool for researchers in the life sciences and drug development. The provided technical information and protocols serve as a valuable resource for the successful application of this powerful fluorophore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Sulfo-Cyanine 5 carboxylic acid | AAT Bioquest [aatbio.com]
- 4. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 5. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [Sulfo-Cy5 Carboxylic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12381988#sulfo-cy5-carboxylic-acid-chemical-structure\]](https://www.benchchem.com/product/b12381988#sulfo-cy5-carboxylic-acid-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com